

2-(5-Bromothiophen-2-yl)ethylazanium spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(5-Bromothiophen-2-yl)ethylazanium

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An In-depth Technical Guide

Topic: Spectroscopic Data of **2-(5-Bromothiophen-2-yl)ethylazanium** Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromothiophen-2-yl)ethylamine, and its protonated form, **2-(5-Bromothiophen-2-yl)ethylazanium**, are valuable heterocyclic building blocks in medicinal chemistry and materials science.^[1] Their utility in the synthesis of more complex molecules necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive analysis of the expected spectroscopic data for **2-(5-Bromothiophen-2-yl)ethylazanium**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related analogues and fundamental spectroscopic principles, this document serves as a foundational resource for the characterization of this compound, explaining the causality behind spectral features to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is paramount for its progression in any research and development pipeline. For **2-(5-Bromothiophen-2-yl)ethylazanium**, a combination of spectroscopic techniques provides a self-validating system for its identification.

NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.

The compound is typically handled as a salt, such as the hydrochloride, to improve stability and solubility in polar solvents.^[2] The spectroscopic data presented herein pertains to this cationic form.

Caption: Structure of **2-(5-Bromothiophen-2-yl)ethylazanium** cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The analysis of both ^1H and ^{13}C NMR spectra provides a detailed map of the hydrogen and carbon atoms within the molecule.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the title compound, the spectrum is expected to show distinct signals for the thiophene ring protons and the ethyl sidechain protons.

- **Thiophene Protons (H-3, H-4):** The two protons on the thiophene ring appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm). Their specific chemical shifts are influenced by the electronic effects of the sulfur atom, the bromine atom, and the ethylammonium substituent. Based on data from analogous 5-bromothiophene structures, the proton at the C-3 position (adjacent to the ethyl group) is expected slightly upfield from the proton at the C-4 position.^{[3][4]} The coupling constant between these two protons ($J_{3,4}$) is typically small, around 3.5-4.0 Hz.
- **Ethyl Sidechain Protons ($\alpha\text{-CH}_2$, $\beta\text{-CH}_2$):** The two methylene groups of the ethyl chain will appear as two triplets. The $\alpha\text{-CH}_2$ group, being directly attached to the electron-withdrawing thiophene ring, will be deshielded and appear further downfield (δ ~3.2 ppm) compared to the $\beta\text{-CH}_2$ group adjacent to the ammonium nitrogen (δ ~3.0 ppm). Both signals will exhibit triplet splitting due to coupling with each other ($J_{\alpha,\beta}$ \approx 7.0 Hz).

- Ammonium Protons ($-\text{NH}_3^+$): The protons on the positively charged nitrogen atom typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but can be expected in the δ 8.0-9.0 ppm region in a solvent like DMSO- d_6 .

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
Thiophene H-4	~7.15	Doublet (d)	~3.8
Thiophene H-3	~6.90	Doublet (d)	~3.8
α -CH ₂	~3.20	Triplet (t)	~7.0
β -CH ₂	~3.00	Triplet (t)	~7.0

| $-\text{NH}_3^+$ | 8.0 - 9.0 | Broad Singlet (br s) | - |

^{13}C NMR Spectroscopy Analysis

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon environments.

- Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon atom bearing the bromine (C-5) will be significantly shielded and appear at a lower chemical shift (~112 ppm) due to the heavy atom effect. The carbon directly attached to the ethyl group (C-2) will be the most downfield (~145 ppm). The two protonated carbons (C-3 and C-4) will appear in the intermediate aromatic region (~125-130 ppm).[\[3\]](#)
- Ethyl Sidechain Carbons: Two signals are expected for the ethyl carbons. The α -carbon will be slightly downfield (~30 ppm) compared to the β -carbon (~40 ppm), which is influenced by the adjacent nitrogen atom.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted δ (ppm)
Thiophene C-2	~145
Thiophene C-4	~130
Thiophene C-3	~125
Thiophene C-5	~112
β -CH ₂	~40

| α -CH₂ | ~30 |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Weigh approximately 10-15 mg of **2-(5-Bromothiophen-2-yl)ethylazanium** hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at 25 °C. Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

- N-H Stretching: The most prominent feature for the ethylazanium cation will be a very broad and strong absorption band between 2800 and 3200 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.
- C-H Stretching: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹).^[5] Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

- **N-H Bending:** The ammonium N-H bending (scissoring) vibration typically appears as a medium to strong band around 1600-1500 cm^{-1} .
- **C=C Stretching:** Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1550-1400 cm^{-1} region.[5]
- **Fingerprint Region:** The region below 1400 cm^{-1} contains complex vibrations, including C-N stretching, C-S stretching, and C-Br stretching, which are useful for confirming the overall molecular identity by comparison with a reference spectrum.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode	Predicted Frequency (cm^{-1})	Intensity
N-H Stretch (Ammonium)	3200 - 2800	Strong, Broad
C-H Stretch (Aromatic)	~3100	Medium
C-H Stretch (Aliphatic)	2960 - 2850	Medium
N-H Bend (Ammonium)	1600 - 1500	Medium-Strong
C=C Stretch (Thiophene Ring)	1550 - 1400	Medium-Variable

| C-Br Stretch | 700 - 500 | Medium-Strong |

Experimental Protocol: IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For **2-(5-Bromothiophen-2-yl)ethylazanium**, Electrospray Ionization (ESI) is a suitable technique as it is ideal for pre-charged ions in solution. The analysis will detect the cationic part of the molecule, which is the free amine protonated.

Molecular Ion and Isotopic Pattern

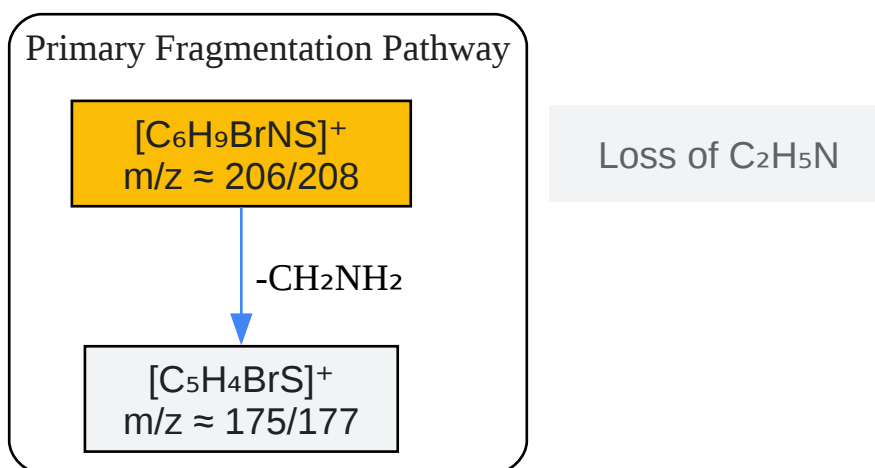
The key diagnostic feature in the mass spectrum will be the molecular ion peak ($[M+H]^+$). Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern where two peaks of nearly equal intensity are observed, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom.

- For $\text{C}_6\text{H}_9\text{BrNS}^+$ (with ^{79}Br): $m/z \approx 205.97$
- For $\text{C}_6\text{H}_9\text{BrNS}^+$ (with ^{81}Br): $m/z \approx 207.97$

The presence of this doublet at $m/z \approx 206$ and 208 is strong evidence for the compound's identity.

Fragmentation Analysis

Under MS conditions, the molecular ion can fragment into smaller, characteristic ions. The most probable fragmentation pathway involves the cleavage of the $\text{C}\alpha\text{-C}\beta$ bond, which is a favorable process leading to the formation of a stable, resonance-stabilized bromothiénylmethyl cation.

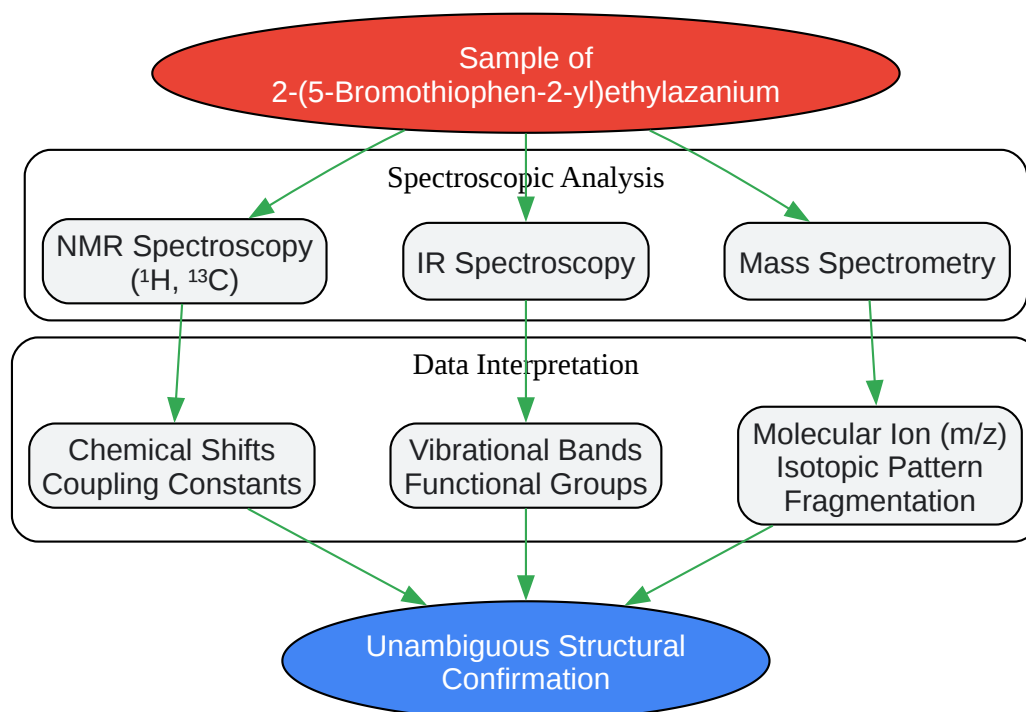


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Caption: Predicted ESI-MS fragmentation of the target compound.

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like methanol:water (1:1).
- **Instrumentation:** Use an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.
- **Data Acquisition:** Infuse the sample solution directly into the source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).



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Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis through NMR, IR, and MS provides a robust and self-validating methodology for the structural confirmation of **2-(5-Bromothiophen-2-yl)ethylazanium**. ^1H and ^{13}C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the thiophene ring and the crucial ammonium functional group, while mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. Together, these techniques provide the necessary data for researchers and drug development professionals to confidently assess the identity and purity of this important chemical intermediate.

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